2-Methoxy-3-(trifluoromethoxy)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-8-6(5-13)3-2-4-7(8)15-9(10,11)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUXRWPYQDNAIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1OC(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxy 3 Trifluoromethoxy Benzaldehyde
Established Synthetic Routes and Reaction Conditions
Traditional approaches to the synthesis of substituted benzaldehydes often rely on the functionalization of a pre-existing benzene (B151609) core. These methods, while foundational, are contingent on the availability of suitable starting materials and the directing effects of the substituents.
Electrophilic Aromatic Substitution Approaches
Electrophilic aromatic substitution is a fundamental strategy for the introduction of a formyl group onto an activated aromatic ring. The Vilsmeier-Haack reaction is a prominent example of such a transformation. This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃), to formylate electron-rich arenes.
For the synthesis of 2-Methoxy-3-(trifluoromethoxy)benzaldehyde, this approach would necessitate the precursor 1-methoxy-2-(trifluoromethoxy)benzene. The methoxy (B1213986) group is an activating, ortho-para directing group, while the trifluoromethoxy group is deactivating and meta-directing. The combined directing effects of these two groups would favor the introduction of the formyl group at the position ortho to the methoxy group and meta to the trifluoromethoxy group, yielding the desired product. The reaction conditions typically involve stirring the aromatic substrate with the Vilsmeier reagent, followed by aqueous workup to hydrolyze the intermediate iminium salt to the aldehyde. A non-classical, solvent-free approach to the Vilsmeier-Haack reaction involves grinding the reactants at room temperature, which can significantly reduce reaction times.
| Reaction | Reagents | Typical Conditions |
| Vilsmeier-Haack Formylation | 1-methoxy-2-(trifluoromethoxy)benzene, DMF, POCl₃ | Stirring in a suitable solvent, followed by aqueous workup. |
Friedel-Crafts Acylation Strategies
Friedel-Crafts acylation is another cornerstone of electrophilic aromatic substitution, typically involving the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. To synthesize this compound via this method, a two-step process would be envisioned. First, acylation of 1-methoxy-2-(trifluoromethoxy)benzene with an appropriate acylating agent would introduce a keto group. Subsequent reduction of the ketone would be necessary to arrive at the aldehyde.
However, the regioselectivity of Friedel-Crafts acylation can be challenging to control with multiple substituents on the aromatic ring. Furthermore, the trifluoromethoxy group's deactivating nature can hinder the reaction.
Transformations Involving Trifluoromethylated Precursors
The synthesis of the target molecule can also commence from precursors already containing the trifluoromethyl or trifluoromethoxy moiety. For instance, a synthetic route could start from 2-methoxyphenol. Trifluoromethoxylation of 2-methoxyphenol would yield 1-methoxy-2-(trifluoromethoxy)benzene, which can then be formylated as described above.
Alternatively, a route starting from a trifluoromethyl-substituted precursor could be envisaged. For example, the synthesis of 2-(trifluoromethyl)benzaldehyde (B1295035) has been reported from the hydrolysis of 2-(trifluoromethyl)dichlorotoluene. A similar multi-step strategy could potentially be adapted, involving the introduction of methoxy and subsequent conversion of a suitable functional group to the trifluoromethoxy group, followed by formylation.
Advanced Synthetic Techniques and Precursor Utilization
Modern synthetic chemistry offers more sophisticated and often more efficient and regioselective methods for the construction of complex molecules like this compound. These techniques include directed metalation and palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Methodologies in Aryl Boronic Ester Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for the formation of carbon-carbon bonds. A plausible strategy for the synthesis of this compound using this methodology involves the use of a key intermediate, 2-methoxy-3-(trifluoromethoxy)phenylboronic acid or its corresponding ester.
This boronic acid derivative can be coupled with a suitable formylating agent or a synthon for the aldehyde group under palladium catalysis. The synthesis of the boronic acid itself would likely start from 1-bromo-2-methoxy-3-(trifluoromethoxy)benzene. Lithiation of this aryl bromide followed by reaction with a borate (B1201080) ester would furnish the desired boronic acid.
| Reaction | Key Intermediate | Coupling Partner | Catalyst System |
| Suzuki-Miyaura Coupling | 2-methoxy-3-(trifluoromethoxy)phenylboronic acid | Formyl equivalent (e.g., CO source) | Palladium catalyst and a suitable ligand |
Regioselective Functionalization and Protecting Group Strategies
Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic compounds. In this approach, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium species can then react with an electrophile.
For the synthesis of this compound, the methoxy group in the precursor 1-methoxy-2-(trifluoromethoxy)benzene can act as a directing group. Treatment with a strong base like n-butyllithium would lead to lithiation at the C6 position, ortho to the methoxy group. However, to achieve the desired 3-formylation, a different strategy would be needed. One possibility is to start with a molecule where a different group directs the lithiation to the desired position, which is later converted to the methoxy group.
In syntheses involving multiple reactive functional groups, the use of protecting groups is often essential. For instance, if a synthetic route starts from a hydroxybenzaldehyde derivative, the phenolic hydroxyl group would need to be protected before carrying out reactions that are incompatible with this functionality. The choice of protecting group is crucial and depends on its stability under the reaction conditions and the ease of its subsequent removal. For example, a benzyl (B1604629) or a silyl (B83357) ether could be used to protect a hydroxyl group during a Grignard reaction or a metal-catalyzed coupling. The protecting group would then be removed in a later step to reveal the free hydroxyl group.
Mechanistic Insights into this compound Formation
The formation of this compound from a suitable precursor, such as 1-methoxy-2-(trifluoromethoxy)benzene, proceeds via an electrophilic aromatic substitution mechanism. The introduction of the formyl group (-CHO) onto the aromatic ring is governed by the directing effects of the existing methoxy (-OCH3) and trifluoromethoxy (-OCF3) substituents.
The methoxy group is a powerful activating group and is ortho-, para- directing due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the trifluoromethoxy group is a deactivating group due to the strong electron-withdrawing inductive effect of the three fluorine atoms, and it is generally considered to be meta- directing.
In the case of 1-methoxy-2-(trifluoromethoxy)benzene, the two substituents are positioned ortho to each other. The potential sites for electrophilic attack are positions 3, 4, 5, and 6. The powerful ortho-, para- directing influence of the methoxy group at position 1 would activate positions 2, 4, and 6. However, position 2 is already substituted. Therefore, the primary activated positions are 4 and 6.
The trifluoromethoxy group at position 2 would direct incoming electrophiles to the meta positions, which are positions 4 and 6. Thus, both the activating methoxy group and the deactivating trifluoromethoxy group direct the incoming electrophile to the same positions (4 and 6).
The formylation reaction, which introduces the aldehyde group, is an electrophilic substitution. Several standard formylation reactions could potentially be employed, including the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions.
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). chemistrysteps.comwikipedia.org The Vilsmeier reagent is a relatively weak electrophile, and therefore, the reaction is most effective on electron-rich aromatic rings. chemistrysteps.com The electron-donating methoxy group in the potential precursor would facilitate this reaction. The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich aromatic ring. Subsequent hydrolysis of the resulting iminium salt yields the aldehyde. chemistrysteps.comwikipedia.org
Duff Reaction: The Duff reaction employs hexamine in the presence of an acid to formylate phenols, which are strongly activated aromatic compounds. wikipedia.org The reaction typically yields the ortho-formylated product. wikipedia.org If the synthesis were to start from 2-methoxy-3-(trifluoromethoxy)phenol, the Duff reaction could be a viable method. The mechanism is thought to involve the formation of an iminium ion from hexamine, which acts as the electrophile.
Reimer-Tiemann Reaction: This reaction is another method for the ortho-formylation of phenols, using chloroform (B151607) in a basic solution. wikipedia.orgbyjus.com The reactive species is dichlorocarbene, which is generated in situ. wikipedia.orgbyjus.com Similar to the Duff reaction, this method would be applicable if a phenolic precursor is used. The phenoxide ion, formed under basic conditions, attacks the dichlorocarbene, and subsequent hydrolysis leads to the aldehyde. wikipedia.orgbyjus.com
The regioselectivity of the formylation, leading specifically to this compound, would be a result of the combined directing effects of the methoxy and trifluoromethoxy groups, with the strongly activating and ortho-directing nature of the methoxy group likely being the dominant factor in directing the formyl group to the adjacent position 3.
Chemical Reactivity and Derivatization Studies of 2 Methoxy 3 Trifluoromethoxy Benzaldehyde
Aldehyde Group Transformations
The aldehyde functional group in 2-Methoxy-3-(trifluoromethoxy)benzaldehyde is a versatile site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition reactions.
Oxidative Reactions to Carboxylic Acid Derivatives
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-Methoxy-3-(trifluoromethoxy)benzoic acid. This transformation is a common reaction for benzaldehydes and can be achieved using a range of oxidizing agents. While specific studies on the oxidation of this compound are not prevalent in the provided search results, the oxidation of methoxy-substituted benzaldehydes has been studied. For instance, benzimidazolium fluorochromate (BIFC) in an aqueous acetic acid medium has been used to oxidize various methoxy (B1213986) benzaldehydes to their corresponding carboxylic acids. researchgate.net Other common oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The resulting carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives.
A general scheme for this oxidation is presented below:
Scheme 1: General Oxidation of this compound to 2-Methoxy-3-(trifluoromethoxy)benzoic acid.
Reductive Reactions to Alcohol Derivatives
The aldehyde group of this compound can be reduced to a primary alcohol, yielding (2-Methoxy-3-(trifluoromethoxy)phenyl)methanol. This reduction is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones. chemicalbook.com Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used. This transformation is fundamental in organic synthesis, providing access to benzyl (B1604629) alcohol derivatives that can be further functionalized.
A general scheme for this reduction is as follows:
Scheme 2: General Reduction of this compound to (2-Methoxy-3-(trifluoromethoxy)phenyl)methanol.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. A variety of nucleophilic addition reactions can be performed on this compound. These reactions are influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating methoxy group can slightly decrease the reactivity of the aldehyde towards nucleophiles, while the electron-withdrawing trifluoromethoxy group can enhance it. walisongo.ac.id
Examples of nucleophilic addition reactions include:
Grignard Reactions: Reaction with Grignard reagents (R-MgBr) results in the formation of secondary alcohols.
Schiff Base Formation: Condensation with primary amines leads to the formation of imines, also known as Schiff bases.
Claisen-Schmidt Condensation: In the presence of a base, this compound can react with ketones or other aldehydes containing α-hydrogens to form chalcones or related α,β-unsaturated carbonyl compounds. acgpubs.org
Aromatic Ring Functionalization
The substituents on the benzene (B151609) ring of this compound direct the regioselectivity of further functionalization reactions.
Electrophilic Aromatic Substitution Patterns and Directivity
The introduction of a new substituent onto the aromatic ring via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing methoxy and trifluoromethoxy groups. chemistrytalk.orgvanderbilt.edu
Methoxy Group (-OCH3): This is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. vanderbilt.eduyoutube.com
Trifluoromethoxy Group (-OCF3): This group is strongly deactivating and a meta-director due to the powerful electron-withdrawing inductive effect of the fluorine atoms. libretexts.org
The combined influence of these two groups determines the position of incoming electrophiles. The activating ortho, para-directing methoxy group will direct incoming electrophiles to the positions ortho and para to it (positions 1 and 5, and position 3, which is already substituted). The deactivating meta-directing trifluoromethoxy group will direct incoming electrophiles to the positions meta to it (positions 1 and 5). Therefore, it is predicted that electrophilic substitution will preferentially occur at position 5, which is para to the activating methoxy group and meta to the deactivating trifluoromethoxy group. Substitution at position 1 is also possible but may be sterically hindered by the adjacent methoxy group.
Nucleophilic Aromatic Substitution on Activated Systems
Nucleophilic aromatic substitution (SNAr) typically requires the presence of a good leaving group on the aromatic ring and strong electron-withdrawing groups to activate the ring towards nucleophilic attack. researchgate.net this compound itself is not suitably activated for direct SNAr as it lacks a leaving group.
However, a derivative of this compound, for instance, one containing a halogen or a nitro group at a position activated by the trifluoromethoxy and aldehyde groups, could potentially undergo SNAr. For example, in related fluorinated benzaldehydes, a fluorine atom at a position activated by an electron-withdrawing group can be substituted by a nucleophile like a methoxide (B1231860) ion. acgpubs.org Studies on other substituted benzaldehydes have shown that a nitro group can serve as a powerful activating group for SNAr, with the reaction yields being influenced by the position of other substituents like a methoxy group. researchgate.net For a hypothetical derivative of this compound containing a leaving group at the 4- or 6-position, the strong electron-withdrawing nature of the trifluoromethoxy and aldehyde groups would facilitate nucleophilic attack at that position.
Derivatization for Complex Molecular Scaffolds
The aldehyde group of this compound is a versatile functional handle for a wide array of chemical transformations. Its electrophilic carbon atom readily undergoes attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its use as a building block in the synthesis of elaborate molecular architectures. The following sections detail key classes of reactions employed for this purpose.
Condensation reactions are a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. In the context of this compound, these reactions typically involve the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, a carbon atom flanked by two electron-withdrawing groups.
One of the most prominent examples is the Knoevenagel condensation . In this reaction, this compound is treated with an active methylene compound, such as malononitrile (B47326) or an ester of cyanoacetic acid, in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. The base facilitates the deprotonation of the active methylene compound to generate a nucleophilic carbanion, which then adds to the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields a new α,β-unsaturated system. The electron-withdrawing trifluoromethoxy group on the benzaldehyde (B42025) ring can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack.
Another important condensation reaction is the Claisen-Schmidt condensation , which involves the reaction of an aldehyde with a ketone in the presence of a base. When this compound is reacted with a ketone, such as acetone, under basic conditions (e.g., sodium hydroxide (B78521) in ethanol/water), it can lead to the formation of a chalcone-like structure. These α,β-unsaturated ketones are valuable intermediates in the synthesis of various heterocyclic compounds. The reaction proceeds via the formation of an enolate from the ketone, which then acts as the nucleophile.
The table below summarizes typical conditions for condensation reactions involving substituted benzaldehydes, which are applicable to this compound.
| Reaction Type | Reactant | Catalyst/Base | Solvent | Typical Product |
| Knoevenagel | Malononitrile | Piperidine | Ethanol | 2-(2-Methoxy-3-(trifluoromethoxy)benzylidene)malononitrile |
| Knoevenagel | Ethyl cyanoacetate (B8463686) | Ammonium acetate | Toluene | Ethyl 2-cyano-3-(2-methoxy-3-(trifluoromethoxy)phenyl)acrylate |
| Claisen-Schmidt | Acetone | NaOH | Ethanol/Water | 4-(2-Methoxy-3-(trifluoromethoxy)phenyl)but-3-en-2-one |
| Claisen-Schmidt | Acetophenone | KOH | Methanol | 1-(2-Methoxy-3-(trifluoromethoxy)phenyl)-3-phenylprop-2-en-1-one |
Cycloaddition reactions provide a powerful and atom-economical method for the construction of cyclic, and particularly heterocyclic, systems. The double bond formed from the condensation of this compound can act as a dipolarophile or a dienophile in these transformations.
For instance, the α,β-unsaturated nitrile or ester derivatives obtained from Knoevenagel condensation can participate in [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocycles. organic-chemistry.org The Huisgen 1,3-dipolar cycloaddition, for example, between an azide (B81097) and the activated alkene derivative of this compound would yield a triazole ring, a common scaffold in medicinal chemistry.
Furthermore, the aldehyde itself can be a precursor to dienes that undergo Diels-Alder reactions . While the benzaldehyde itself is not a typical diene, it can be converted into a dienic system that can then react with a dienophile. More commonly, derivatives of the aldehyde, such as the corresponding α,β-unsaturated esters, can act as dienophiles in reactions with dienes to form six-membered rings.
Heterocyclic annulation often involves a multi-step sequence where an initial condensation or coupling reaction is followed by an intramolecular cyclization. For example, the product of a Knoevenagel condensation with ethyl cyanoacetate can be further reacted to construct various fused heterocyclic systems. A notable application of a related compound, 2-methoxy-6-(2,2,2-trifluoroethoxy)benzaldehyde, is in the synthesis of more complex organic molecules, highlighting the utility of such substituted benzaldehydes in building intricate molecular frameworks. masterorganicchemistry.com
The table below illustrates hypothetical examples of cycloaddition and heterocyclic annulation reactions starting from derivatives of this compound.
| Reaction Type | Starting Material (Derivative of Aldehyde) | Reagent | Resulting Heterocycle |
| [3+2] Cycloaddition | 2-(2-Methoxy-3-(trifluoromethoxy)benzylidene)malononitrile | Sodium azide | Tetrazole derivative |
| [3+2] Cycloaddition | Ethyl 2-cyano-3-(2-methoxy-3-(trifluoromethoxy)phenyl)acrylate | Phenylnitrile oxide | Isoxazoline derivative |
| Diels-Alder | Ethyl 3-(2-methoxy-3-(trifluoromethoxy)phenyl)acrylate | Butadiene | Cyclohexene derivative |
| Heterocyclic Annulation | 2-Amino-3-cyano-4-(2-methoxy-3-(trifluoromethoxy)phenyl)pyridine | Formic acid | Pyrido[2,3-d]pyrimidine derivative |
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction , are indispensable tools for the olefination of aldehydes, converting the carbonyl group into a carbon-carbon double bond with a high degree of control over stereochemistry. harvard.edunih.govnih.gov These reactions are particularly valuable for extending the carbon chain and introducing new functionalities.
In the Wittig reaction, a phosphonium (B103445) ylide, prepared by treating a phosphonium salt with a strong base, reacts with this compound. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome (E or Z-alkene) can be influenced by the nature of the ylide and the reaction conditions.
The Horner-Wadsworth-Emmons reaction is often preferred due to the higher nucleophilicity of the phosphonate (B1237965) carbanion compared to the Wittig ylide and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. harvard.edu This reaction involves the deprotonation of a phosphonate ester using a base (e.g., sodium hydride or an alkoxide) to generate a stabilized carbanion. This carbanion then reacts with this compound. The HWE reaction typically shows excellent E-selectivity, affording the trans-alkene as the major product. The use of phosphonates bearing electron-withdrawing groups can further influence the reactivity and stereoselectivity.
A specific example from the literature involves the synthesis of PAV-431, where this compound is a key starting material, showcasing its utility in the construction of complex bioactive molecules.
The following table presents representative examples of Wittig-Horner type reactions with substituted benzaldehydes, which can be extrapolated to this compound.
| Reaction Type | Phosphorus Reagent | Base | Solvent | Typical Product |
| Wittig | (Carbethoxymethyl)triphenylphosphonium bromide | NaOEt | Ethanol | Ethyl 3-(2-methoxy-3-(trifluoromethoxy)phenyl)acrylate |
| Wittig | Benzyltriphenylphosphonium chloride | n-BuLi | THF | 1-(2-Methoxy-3-(trifluoromethoxy)phenyl)-2-phenylethene |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | NaH | THF | Ethyl (E)-3-(2-methoxy-3-(trifluoromethoxy)phenyl)acrylate |
| Horner-Wadsworth-Emmons | Diethyl (cyanomethyl)phosphonate | K2CO3 | Acetonitrile | 3-(2-Methoxy-3-(trifluoromethoxy)phenyl)acrylonitrile |
Applications in Specialized Chemical Synthesis and Materials Science Research
Role as an Intermediate in the Construction of Advanced Organic Molecules
2-Methoxy-3-(trifluoromethoxy)benzaldehyde serves as a crucial intermediate in the synthesis of a variety of advanced organic molecules. Its aldehyde functional group provides a reactive site for numerous organic transformations, including oxidations to carboxylic acids, reductions to alcohols, and various carbon-carbon bond-forming reactions. The presence of both methoxy (B1213986) and trifluoromethoxy substituents on the aromatic ring influences the regioselectivity of these reactions and imparts unique properties to the resulting molecules.
The trifluoromethoxy group, in particular, is known to enhance the metabolic stability and binding affinity of molecules, making this benzaldehyde (B42025) derivative a sought-after precursor in medicinal chemistry for the development of novel therapeutic agents. While specific, publicly documented examples of its direct use in the synthesis of named, complex organic molecules are not extensively detailed in readily available scientific literature, the fundamental reactivity of fluorinated benzaldehydes points to its utility in constructing intricate molecular architectures. The electron-withdrawing nature of the trifluoromethoxy group can activate the aromatic ring for certain nucleophilic substitution reactions while directing electrophilic substitutions to specific positions, offering chemists a powerful tool for molecular design.
Contributions to Polymer and Material Science
The incorporation of fluorine-containing moieties into polymers and materials can significantly enhance their properties. This compound is a valuable monomer or precursor in this field, contributing to the development of specialty polymers and materials with desirable characteristics.
Engineering Materials with Enhanced Thermal and Chemical Stability
A key contribution of incorporating fluorinated compounds like this compound into materials is the enhancement of their thermal and chemical stability. The strong carbon-fluorine bonds in the trifluoromethoxy group require a significant amount of energy to break, which translates to higher thermal degradation temperatures for the resulting materials. This makes them suitable for applications where resistance to high temperatures is critical.
Furthermore, the fluorine atoms provide a "shielding" effect, protecting the polymer backbone from chemical attack. This results in materials with increased resistance to a wide range of chemicals, including acids, bases, and organic solvents. This enhanced stability is a critical factor in the development of high-performance coatings, sealants, and other materials intended for use in harsh environments.
Utility in Agrochemicals Research
In the field of agrochemical research, the development of effective and selective pesticides and herbicides is paramount. The inclusion of fluorine atoms in active ingredients is a common strategy to increase their biological efficacy and metabolic stability. This compound serves as a valuable building block in the synthesis of new agrochemical candidates.
Spectroscopic and Computational Characterization of 2 Methoxy 3 Trifluoromethoxy Benzaldehyde and Its Derivatives
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental to confirming the molecular structure of a synthesized compound. For 2-Methoxy-3-(trifluoromethoxy)benzaldehyde, a combination of NMR, IR, and mass spectrometry would be employed to verify its identity.
Although specific experimental spectra for this compound are not published in the reviewed literature, its structure allows for the prediction of its ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons, and the methoxy (B1213986) group protons.
Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.
Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring would appear as a complex multiplet system in the aromatic region (δ 7.0-8.0 ppm). The specific chemical shifts and coupling patterns would be influenced by the electron-donating methoxy group and the electron-withdrawing trifluoromethoxy and aldehyde groups.
Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected around δ 3.8-4.0 ppm.
Predicted ¹H NMR Data
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H |
| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet (m) | 3H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the nine unique carbon atoms in the molecule.
Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is expected to have a chemical shift in the range of δ 185-195 ppm.
Aromatic Carbons: Six distinct signals are predicted for the aromatic carbons, with their chemical shifts determined by the attached substituents. The carbons bearing the methoxy and trifluoromethoxy groups would show significant shifts. The carbon attached to the trifluoromethoxy group will likely appear as a quartet due to coupling with the three fluorine atoms.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group should appear as a single peak around δ 55-60 ppm.
Trifluoromethoxy Carbon (-OCF₃): This carbon will be significantly influenced by the three fluorine atoms, appearing as a quartet with a chemical shift in the region of δ 120-125 ppm.
Predicted ¹³C NMR Data
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | 185 - 195 |
| Aromatic (C-O, C-C) | 110 - 160 |
| Trifluoromethoxy (-OCF₃) | 120 - 125 (quartet) |
The IR spectrum of this compound would display characteristic absorption bands for its functional groups. While an experimental spectrum is not available, the expected frequencies can be predicted.
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹. Conjugation with the aromatic ring typically lowers the frequency compared to aliphatic aldehydes.
C-H Stretch (Aldehyde): Two weak to medium bands are characteristic for the aldehyde C-H bond, appearing around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.
C-H Stretch (Aromatic and Methoxy): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the methoxy C-H stretching will be just below 3000 cm⁻¹.
C-O Stretch (Ether): Aryl-alkyl ethers typically show a strong, asymmetric C-O-C stretching band around 1230-1275 cm⁻¹ and a symmetric stretch near 1020-1075 cm⁻¹.
C-F Stretch (Trifluoromethoxy): The C-F bonds of the -OCF₃ group are expected to produce very strong and characteristic absorption bands in the 1100-1200 cm⁻¹ region.
Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde | C=O Stretch | 1690 - 1715 | Strong |
| Aldehyde | C-H Stretch | 2820-2850 & 2720-2750 | Weak-Medium |
| Aromatic | C-H Stretch | ~3050 - 3100 | Medium |
| Aromatic | C=C Stretch | ~1450 - 1600 | Medium-Weak |
| Ether | C-O-C Stretch | ~1230 - 1275 | Strong |
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₇F₃O₃), the molecular weight is 220.15 g/mol .
In an electron ionization (EI) mass spectrum, the following features would be expected:
Molecular Ion Peak (M⁺): A peak at m/z = 220, corresponding to the intact molecule with one electron removed.
Major Fragmentation Pathways:
Loss of a hydrogen radical (-H) from the aldehyde group to give a stable benzoyl cation at m/z = 219.
Loss of the formyl radical (-CHO) to yield a fragment at m/z = 191.
Cleavage of the methoxy group, leading to the loss of a methyl radical (-CH₃) resulting in a peak at m/z = 205, or the loss of formaldehyde (-CH₂O) giving a fragment at m/z = 190.
Fragmentation involving the trifluoromethoxy group, such as the loss of the CF₃ radical, could also occur.
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal. No published crystallographic data exists for this compound.
Powder X-ray Diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. A PXRD pattern for a microcrystalline powder of this compound would serve as a unique fingerprint for this specific solid-state form. It could be used to identify the compound, assess its purity, and detect the presence of different crystalline phases (polymorphs) if they exist. Each polymorph would have a distinct PXRD pattern due to differences in the crystal lattice.
Hirshfeld Surface Analysis and Intermolecular Interactions
For a molecule like this compound, the analysis would identify various types of non-covalent interactions. Given the elemental composition (C, H, O, F), the most significant contributions to the Hirshfeld surface are expected to arise from H···H, C···H/H···C, O···H/H···O, and F···H/H···F contacts. Studies on similar organic molecules often show that H···H interactions account for the largest portion of the surface area due to the abundance of hydrogen atoms on the molecular periphery. nih.govresearchgate.net The presence of electronegative oxygen and fluorine atoms suggests that specific, directed interactions such as weak C–H···O and C–H···F hydrogen bonds also play a crucial role in the crystal packing. These interactions are visualized as distinct spikes on the 2D fingerprint plots derived from the Hirshfeld surface, which correlate dᵢ and dₑ values.
| F···H / H···F | Interactions involving the highly electronegative fluorine atoms of the trifluoromethoxy group. | Contributes to the stability and specific orientation of molecules. |
Theoretical and Quantum Chemical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. researchgate.net By approximating the many-body electronic Schrödinger equation, DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For this compound, DFT methods, such as B3LYP combined with a suitable basis set like 6-311++G(d,p), would be employed to first determine the optimized ground-state geometry of the molecule. researchgate.net
These calculations provide key insights into:
Molecular Geometry: Prediction of bond lengths, bond angles, and dihedral angles.
Vibrational Spectra: Calculation of harmonic vibrational frequencies to aid in the interpretation of experimental infrared (IR) and Raman spectra.
Electronic Properties: Determination of dipole moment, polarizability, and other electronic descriptors.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent regions of neutral or intermediate potential. preprints.org
For this compound, the MEP map would show the most negative potential (red) localized around the oxygen atom of the carbonyl group (C=O), making it a primary site for electrophilic attack or protonation. The oxygen atoms of the methoxy (–OCH₃) and trifluoromethoxy (–OCF₃) groups would also exhibit negative potential. Conversely, the most positive potential (blue) would be found around the hydrogen atom of the aldehyde group (–CHO) and the hydrogen atoms of the aromatic ring, indicating these as sites susceptible to nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO, the innermost empty orbital, acts as the electron acceptor. nih.gov
HOMO: The energy and spatial distribution of the HOMO are related to the molecule's nucleophilicity or its ability to donate electrons.
LUMO: The energy and distribution of the LUMO indicate the molecule's electrophilicity or its capacity to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methoxy group, while the LUMO would likely be centered on the electron-withdrawing aldehyde and trifluoromethoxy groups.
Table 2: Key Parameters in Frontier Molecular Orbital (FMO) Analysis
| Parameter | Definition | Significance |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's electron-donating ability (nucleophilicity). pku.edu.cn |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's electron-accepting ability (electrophilicity). pku.edu.cn |
| ΔE (Energy Gap) | The energy difference between E(LUMO) and E(HOMO). | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Conformational Analysis and Energy Profiles
Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. This involves calculating the potential energy of the molecule as a function of the rotation around one or more single bonds. For this compound, the key dihedral angles to investigate would be those associated with the rotation of the methoxy, trifluoromethoxy, and aldehyde substituents relative to the benzene ring.
By constructing a potential energy surface (PES), researchers can identify the global minimum energy conformation, which corresponds to the most stable and populated structure, as well as other local minima (stable conformers) and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are capable of altering the properties of light and have applications in technologies like optical computing and telecommunications. The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ). Computational methods, particularly DFT, are used to predict these properties. doi.org
Molecules with significant intramolecular charge transfer (ICT), often found in systems with electron-donating groups (like –OCH₃) and electron-accepting groups (like –CHO and –OCF₃) connected by a π-conjugated system, tend to exhibit large first hyperpolarizability (β) values. rsc.org The theoretical calculation of parameters such as the static dipole moment (μ), polarizability (α₀), and the first hyperpolarizability (β₀) for this compound would help to assess its potential as an NLO material. A large β₀ value is a primary indicator of a strong second-order NLO response. mdpi.com
Future Research Directions and Emerging Methodologies
Development of Greener and Sustainable Synthetic Routes
The principles of green chemistry, which emphasize waste reduction, the use of renewable resources, and safer chemical processes, are paramount in modern organic synthesis. numberanalytics.comrjpn.org Future research should prioritize the development of environmentally benign methods for the production of 2-Methoxy-3-(trifluoromethoxy)benzaldehyde.
Current synthetic strategies for aromatic aldehydes often rely on traditional methods that can involve harsh reagents and generate significant waste. rjpn.org Emerging sustainable approaches that could be adapted for this specific compound include:
Biomass-derived Feedstocks: Lignin (B12514952), a major component of biomass, is a rich source of aromatic compounds. rsc.orgrsc.org Research into the catalytic fractionation and ozonolysis of lignin could provide a renewable pathway to precursors for this compound. rsc.orgrsc.org
Solvent-Free and Aqueous Reactions: Moving away from volatile organic solvents to water or solvent-free conditions is a key tenet of green chemistry. rjpn.org Exploring reactions in these media can reduce environmental impact and simplify purification processes. rjpn.org
Energy-Efficient Techniques: The use of microwave or ultrasound irradiation can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. rjpn.org
A comparative look at traditional versus potential greener synthetic parameters is presented below:
| Parameter | Traditional Methods | Greener Alternatives |
| Starting Materials | Petroleum-based | Biomass-derived (e.g., lignin) rsc.orgrsc.org |
| Solvents | Volatile organic compounds | Water, ionic liquids, deep eutectic solvents, or solvent-free numberanalytics.comrjpn.org |
| Catalysts | Stoichiometric and often toxic reagents | Recyclable catalysts, biocatalysts (enzymes) numberanalytics.comrjpn.org |
| Energy Input | Conventional heating (prolonged) | Microwave or ultrasound irradiation rjpn.org |
| Byproducts | Often hazardous and in large quantities | Minimal and non-toxic byproducts (e.g., water) nih.gov |
Exploration of Novel Catalytic Systems
Catalysis is at the heart of efficient and selective organic synthesis. numberanalytics.com The development of novel catalytic systems for the formylation of the precursor aromatic ring is a critical area of research for the synthesis of this compound.
Key areas for exploration include:
Palladium-Based Catalysts: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and could be adapted for the introduction of the aldehyde group or its precursor. numberanalytics.com The development of phosphine-free palladium systems is also an area of interest to improve the sustainability of these reactions. researchgate.net
Rhodium and Iridium Complexes: These metals are often used in hydroformylation reactions, which introduce an aldehyde group to an alkene. numberanalytics.com While not directly applicable to a benzene (B151609) ring, they could be used on a side chain that is later converted.
Manganese and Cobalt Oxides: These earth-abundant metals are gaining traction as catalysts for oxidation reactions, which could be employed to convert a methyl or alcohol group on the aromatic ring to an aldehyde. numberanalytics.com
Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with lower toxicity and cost. nih.gov Enamine and photoredox catalysis, for example, can be used in the synthesis of aromatic aldehydes. nih.gov
Vilsmeier-Haack Reaction: While a classic method, recent research has focused on developing catalytic versions of the Vilsmeier-Haack reaction to reduce the use of stoichiometric and caustic reagents like POCl₃. acs.org
The table below summarizes some novel catalytic approaches for formylation reactions:
| Catalytic System | Description | Potential Advantages |
| Palladium/DABCO | A phosphine-free system for carbonylative transformations of aryl halides. researchgate.net | Avoids the use of expensive and air-sensitive phosphine (B1218219) ligands. |
| [PdII(DMAP)₂(OAc)₂] | A novel palladium complex for aminocarbonylation and carbonylative Suzuki–Miyaura coupling. researchgate.net | High efficiency with low catalyst loading. |
| Synergistic Enamine, Photoredox, and Cobalt Catalysis | A triple catalytic system for the desaturative synthesis of aromatic aldehydes from saturated precursors. nih.gov | Offers a mechanistically distinct approach to access highly substituted aldehydes. |
| Catalytic Vilsmeier-Haack | Utilizes a P(III)/P(V)═O cycle to enable a catalytic reaction. acs.org | Reduces the need for stoichiometric amounts of harsh reagents. |
Advanced Applications in Functional Material Design
The unique electronic properties imparted by the methoxy (B1213986) and trifluoromethoxy substituents suggest that this compound could be a valuable building block for advanced functional materials. The trifluoromethoxy group, in particular, is known to enhance lipophilicity and metabolic stability in molecules. mdpi.com
Potential applications to be investigated include:
Organic Electronics: Donor-acceptor substituted aromatic compounds are of interest for applications in electro-optical devices. uminho.pt The combination of an electron-donating group (methoxy) and an electron-withdrawing group (trifluoromethoxy) in this molecule could lead to interesting photophysical properties.
Liquid Crystals: The rigid benzaldehyde (B42025) core with its polar substituents could be incorporated into molecules designed to exhibit liquid crystalline phases.
Polymers and Dendrimers: As a functionalized monomer, this compound could be used to synthesize polymers or dendrimers with tailored properties for applications in areas such as drug delivery or sensing.
Pharmaceutical Intermediates: Benzaldehyde derivatives are important intermediates in the synthesis of pharmaceuticals. rjpn.org The trifluoromethoxy group can improve a drug's metabolic stability and ability to cross the blood-brain barrier. mdpi.com Research into derivatives of this compound could lead to new therapeutic agents. mdpi.comnih.gov
Integration of Computational Chemistry for Predictive Design
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the rational design of new molecules and reactions. neuroquantology.com
For this compound and its derivatives, computational methods can be applied to:
Predict Reaction Outcomes: Quantum mechanical calculations can be used to model reaction pathways and predict the regioselectivity and stereoselectivity of synthetic transformations, aiding in the design of more efficient synthetic routes.
Elucidate Molecular Properties: Computational tools can predict properties such as electronic structure, dipole moment, and spectroscopic characteristics, providing insights into the potential applications of the molecule in materials science.
Design Novel Derivatives: By simulating the interaction of derivatives of this compound with biological targets, such as enzymes or receptors, computational chemistry can guide the design of new drug candidates. mdpi.comnih.gov This approach can accelerate the drug discovery process by prioritizing the synthesis of compounds with the most promising predicted activity. neuroquantology.com
The following table outlines the potential impact of computational chemistry on the research of this compound:
| Area of Application | Computational Method | Predicted Outcome/Insight |
| Synthetic Route Design | Density Functional Theory (DFT) | Reaction energies, transition state geometries, and regioselectivity. |
| Materials Property Prediction | Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited state properties. |
| Drug Discovery | Molecular Docking, QSAR | Binding affinities to biological targets, prediction of biological activity. neuroquantology.com |
Q & A
Q. Basic Research Focus
- Storage : Use Schlenk flasks under argon for intermediates like 4-(trifluoromethoxy)anisole .
- Purification : Employ glovebox-compatible column chromatography with degassed solvents (e.g., EtOAc/hexane) .
- Safety : Refer to SDS guidelines for skin/eye protection and ventilation (e.g., flushing with water for irritation) .
How can substituent effects be optimized for pharmaceutical applications?
Q. Advanced Research Focus
- Lipophilicity : The -OCF₃ group increases logP (measured ~2.5 vs. 1.8 for -OCH₃ analogs), enhancing membrane permeability .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation. Test in hepatic microsome assays (e.g., t½ > 120 min) .
Comparison Table : Bioactive Analogues
| Compound | logP | CYP450 Inhibition (%) | Reference |
|---|---|---|---|
| 2-Methoxy-3-(trifluoromethoxy) | 2.5 | 15 | |
| 4-(Trifluoromethoxy)benzaldehyde | 2.1 | 22 |
What analytical techniques are critical for assessing purity in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
